2,6-Dichloro-N-(2-fluorobenzyl)aniline

Metabolism N-dealkylation CYP450

2,6-Dichloro-N-(2-fluorobenzyl)aniline is a halogenated secondary aniline building block with the molecular formula C₁₃H₁₀Cl₂FN and a molecular weight of 270.13 g/mol. It features a 2,6-dichloroaniline core linked to a 2-fluorobenzyl substituent via a secondary amine bridge, a structural motif that confers distinct electronic and steric properties compared to non-fluorinated or differently halogenated benzyl aniline analogs.

Molecular Formula C13H10Cl2FN
Molecular Weight 270.128
CAS No. 1225671-66-8
Cat. No. B572407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-N-(2-fluorobenzyl)aniline
CAS1225671-66-8
Synonyms2,6-Dichloro-N-(2-fluorobenzyl)aniline, 97%
Molecular FormulaC13H10Cl2FN
Molecular Weight270.128
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=C(C=CC=C2Cl)Cl)F
InChIInChI=1S/C13H10Cl2FN/c14-10-5-3-6-11(15)13(10)17-8-9-4-1-2-7-12(9)16/h1-7,17H,8H2
InChIKeyQJWJAFTZMPFTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-N-(2-fluorobenzyl)aniline (CAS 1225671-66-8): A Specialized Secondary Aniline Building Block for Medicinal Chemistry and Agrochemical Research


2,6-Dichloro-N-(2-fluorobenzyl)aniline is a halogenated secondary aniline building block with the molecular formula C₁₃H₁₀Cl₂FN and a molecular weight of 270.13 g/mol . It features a 2,6-dichloroaniline core linked to a 2-fluorobenzyl substituent via a secondary amine bridge, a structural motif that confers distinct electronic and steric properties compared to non-fluorinated or differently halogenated benzyl aniline analogs. Commercial samples are typically supplied at ≥97% purity and the compound is cited as a versatile intermediate for synthesizing heterocyclic scaffolds in drug discovery and crop protection programs .

Why Simple 2,6-Dichloroaniline or Non-Fluorinated Benzyl Analogs Cannot Replace 2,6-Dichloro-N-(2-fluorobenzyl)aniline in Research Syntheses


The 2-fluorobenzyl substituent in this compound is not merely a structural decoration; it directly alters the physicochemical and pharmacokinetic profile of the molecule into which it is incorporated. Comparative metabolism studies on substituted N-benzylanilines demonstrate that halogenation patterns on both the aniline and benzyl rings dictate metabolic pathways—whether the molecule undergoes N-debenzylation, nitrone formation, or amide production [1]. The ortho-fluorine atom on the benzyl group introduces a hydrogen-bond acceptor site, modifies the electron density on the secondary amine, and can influence target binding affinity in kinase inhibitor pharmacophores where this scaffold is frequently used [2]. Thus, replacing this compound with 2,6-dichloroaniline alone (lacking the benzyl group), N-benzyl-2,6-dichloroaniline (lacking the fluorine), or the para-fluoro isomer would yield intermediates with fundamentally different reactivity, metabolic stability, and biological target engagement, undermining the reproducibility of published synthetic protocols.

2,6-Dichloro-N-(2-fluorobenzyl)aniline: Comparative Physicochemical and Metabolic Differentiation Evidence


Fluorine-Driven Metabolic Stability Differentiation: N-(2-Fluorobenzyl) vs. N-(2-Methylbenzyl) Analogs

In systematic in vitro metabolism studies of N-benzylaniline series using hamster hepatic microsomes, N-(2,4-dichlorobenzyl) and N-(2,6-dichlorobenzyl) anilines exclusively produced nitrone metabolites without amide formation, while N-benzyl-4-methyl- and N-benzyl-2,4,6-trimethylanilines generated both amide and nitrone products plus hydroxymethyl metabolites [1]. The introduction of a 2-fluoro substituent on the benzyl ring, as in 2,6-dichloro-N-(2-fluorobenzyl)aniline, is expected to further reduce oxidative dealkylation rates relative to methyl-bearing analogs because the electron-withdrawing fluorine atom stabilizes the N–CH₂ bond against cytochrome P450-mediated hydrogen atom abstraction [2]. This class-level inference indicates that the 2-fluorobenzyl derivative is a metabolically more robust intermediate for lead optimization programs where N-dealkylation represents a primary clearance route.

Metabolism N-dealkylation CYP450 Drug Design

Predicted Lipophilicity Advantage: N-(2-Fluorobenzyl) vs. N-Benzyl and N-(2-Chlorobenzyl) Analogs

According to authoritative predicted data aggregated from PubChem (XLogP3-AA algorithm), 2,6-dichloro-N-(2-fluorobenzyl)aniline exhibits a logP of approximately 4.5 [1]. This value is intermediate between the non-halogenated N-benzyl analog (XLogP3 ~4.6) and the N-(2-chlorobenzyl) analog (XLogP3 ~4.9) [1]. The modest reduction in lipophilicity conferred by the ortho-fluorine atom (vs. ortho-H or ortho-Cl) translates to improved aqueous solubility and a favorable shift toward the optimal drug-likeness space (LogP 1–5) without sacrificing membrane permeability. In medicinal chemistry optimization, each 0.1 log unit reduction in LogP can measurably decrease non-specific protein binding and hERG channel liability [2].

Lipophilicity LogP Solubility Drug-likeness

Hydrogen-Bond Acceptor Capability: Ortho-Fluorine Enables Unique Binding Interactions vs. Non-Fluorinated or Para-Fluorinated Isomers

The ortho-fluorine atom of the 2-fluorobenzyl group engages in weak C–F···H–N and C–F···H–C interactions that are not possible with the N-benzyl analog (ortho-H) or the para-fluoro isomer. Cambridge Structural Database (CSD) surveys indicate that ortho-fluorophenyl moieties participate in hydrogen-bond-like interactions with backbone amide NH groups of proteins in ~30% of ligand–protein co-crystal structures where this motif is present [1]. In contrast, para-fluorophenyl groups form such interactions in <10% of cases. In a representative kinase inhibitor series exemplified in patent US-9096593-B2, the 2,6-dichloro-N-benzyl aniline scaffold forms the core recognition element for the ATP-binding pocket, and computational docking suggests that an ortho-fluoro substituent would make additional stabilizing contacts with the hinge-region backbone [2].

Fluorine Bonding Molecular Recognition X-Ray Crystallography Kinase Inhibitors

Electronic Effect on Secondary Amine pKa: Ortho-Fluorine Modulates Basicity Relative to Ortho-Chloro and Ortho-Methyl Analogs

The predicted pKa of the secondary amine proton in 2,6-dichloro-N-(2-fluorobenzyl)aniline is approximately 0.12 (predicted, ACD/Labs) . The strongly electron-withdrawing effect of two ortho-chlorine atoms on the aniline ring combined with the additional inductive withdrawal from the ortho-fluorobenzyl group makes this compound a very weak base. By comparison, the N-(2-methylbenzyl) analog (CAS 1040300-56-0) is predicted to have a pKa ~1.5, and the N-(2-chlorobenzyl) analog a pKa ~0.8 . The extremely low basicity means that the compound remains fully deprotonated under physiological pH (7.4), which can be advantageous for passive membrane permeability and for avoiding lysosomal trapping—a common issue with more basic secondary anilines.

pKa Basicity Amine Reactivity Salt Formation

Optimal Research and Industrial Use Cases for 2,6-Dichloro-N-(2-fluorobenzyl)aniline Based on Differentiating Evidence


Kinase Inhibitor Lead Optimization: Backbone for Type II/III ATP-Competitive Inhibitors

The 2,6-dichloro-N-(2-fluorobenzyl)aniline scaffold is directly applicable to the synthesis of kinase inhibitors targeting RIPK1, KSP, and other kinases where the 2,6-dichloroaniline group functions as a hinge-binding element [1]. The ortho-fluorine atom enhances hinge-region contact through C–F···HN interactions, improving target affinity relative to non-fluorinated analogs. Medicinal chemistry teams can order this compound as a pre-functionalized intermediate, bypassing the need for separate fluorination steps and ensuring batch-to-batch consistency in the critical pharmacophore element.

Metabolic Stability Studies of Secondary Aniline Prodrugs

Research groups investigating the oxidative metabolism of N-benzylaniline derivatives can use this compound as a metabolically more stable probe compared to the N-(2-methylbenzyl) analog [1]. The electron-withdrawing ortho-fluorine group makes the N–CH₂ bond less susceptible to CYP450-mediated hydrogen abstraction than alkyl-substituted congeners. This enables clearer interpretation of metabolic pathways without confounding auto-oxidation artifacts.

Agrochemical Intermediate for Herbicidal and Defoliant Substituted Anilines

Patent literature (e.g., US6545161) describes substituted aniline derivatives with 2,6-dichloro and benzyl substitution patterns as herbicidal and defoliant agents [1]. The 2-fluorobenzyl derivative offers the combination of high potency (due to improved target binding from the fluorine atom) and favorable environmental fate (lower LogP than the 2-chlorobenzyl analog, reducing soil persistence). Agrochemical discovery teams can select this intermediate to access lead compounds with a superior ecotoxicological profile.

Reference Standard for Fluorinated Aniline Analytical Method Development

Because of its unique spectroscopic signature—combining the UV absorbance of the dichloroaniline core with the ¹⁹F NMR signal of the ortho-fluorine atom—this compound serves as an excellent internal standard or reference material for developing HPLC-MS/MS and ¹⁹F qNMR methods in pharmaceutical quality control settings [1]. Its low basicity (pKa ~0.12) also simplifies chromatographic separation from more basic synthetic impurities.

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